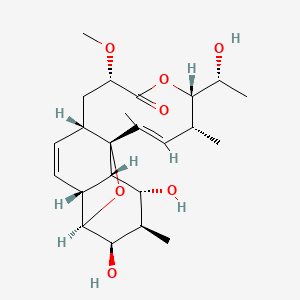
Nodusmicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nodusmicin is a 23-membered macrolide antibiotic isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . It is structurally similar to nargenicin but lacks the characteristic pyrrole ester . This compound is active against both aerobic and anaerobic bacteria, although its activity against drug-resistant bacteria is lower than that of nargenicin .
Vorbereitungsmethoden
Nodusmicin is typically isolated from the fermentation broth of Nocardia sp. CS682 . The preparation involves culturing the bacteria under specific conditions to produce the compound, followed by extraction and purification processes . The synthetic route involves the use of meso diol, which is partially etherified and then oxidized to form the enone . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Nodusmicin undergoes various chemical reactions, including acetylation, which has been shown to play a significant role in its bioactivity . The acetylation of this compound at the 18-OH position is catalyzed by the enzyme NgnL in the presence of acetyl-CoA . This reaction results in the formation of 18-O-acetyl-nodusmicin . Other reactions include oxidation and reduction, which can modify its biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Nodusmicin has several scientific research applications. It is used as an antibiotic against both Gram-positive and Gram-negative bacteria . Its unique structure makes it a valuable compound for studying macrolide antibiotics and their mechanisms of action . In addition, this compound is used in the development of new antibiotics and in research focused on overcoming antibiotic resistance . Its acetylated derivative, 18-O-acetyl-nodusmicin, has been studied for its enhanced bioactivity and stability .
Wirkmechanismus
Nodusmicin exerts its effects by inhibiting bacterial protein synthesis . It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action disrupts bacterial growth and replication, leading to cell death . The molecular targets of this compound include the 50S subunit of the bacterial ribosome .
Vergleich Mit ähnlichen Verbindungen
Nodusmicin is structurally similar to nargenicin, luminamycin, lustromycin, branimycin, steptoseomycin, and coloradocin . These compounds share the core macrocyclic lactone structure but differ in their functional groups and bioactivities . This compound’s lack of the pyrrole ester distinguishes it from nargenicin and contributes to its unique biological properties . Compared to nargenicin, this compound has lower activity against drug-resistant bacteria but remains a valuable antibiotic for research and therapeutic applications .
Eigenschaften
Molekularformel |
C23H34O7 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |
InChI |
InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8+/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1 |
InChI-Schlüssel |
LUCYVUUQBYQHOV-JDYHGCSWSA-N |
Isomerische SMILES |
C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)\C |
Kanonische SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


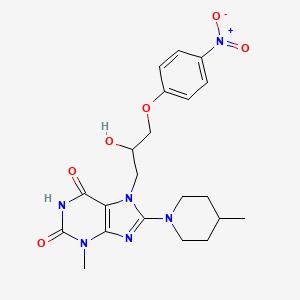
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)

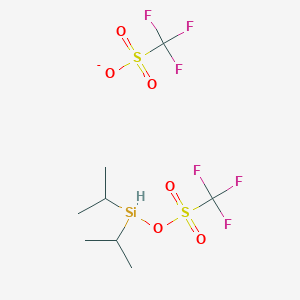
![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)
![3-(2-methoxyphenyl)-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109951.png)
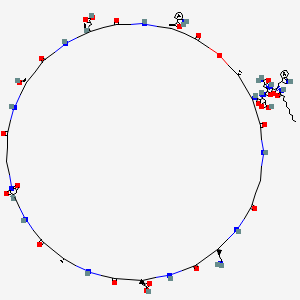
![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)
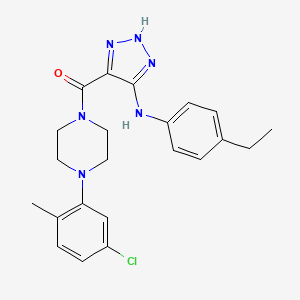
![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14109966.png)
![5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)
![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
